Lipoxin B4 methyl ester
Overview
Description
Lipoxin B4 methyl ester is a derivative of lipoxin B4, a bioactive lipid mediator derived from arachidonic acid. Lipoxins are known for their anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation. This compound retains these properties and is often used in scientific research to study the mechanisms of inflammation and resolution.
Mechanism of Action
Target of Action
Lipoxin B4 methyl ester, also known as 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid methyl ester, primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It acts mainly on G protein-coupled receptors to regulate the cellular response caused by inflammation .
Mode of Action
The compound exerts immunomodulatory effects by regulating the behavior of its target cells. It promotes the clearance of apoptotic neutrophils, which helps to dampen inflammation and promote tissue repair . At a concentration of 100 nM, it inhibits polymorphonuclear leukocyte (PMN) migration stimulated by leukotriene B4 and inhibits leukotriene B4-induced adhesion of PMNs .
Biochemical Pathways
This compound is involved in the regulation of inflammation through its interaction with various biochemical pathways. It regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .
Pharmacokinetics
It is known that it is produced by the metabolism of 15-hete or 15-hpete by human leukocytes . The compound is more metabolically stable, easier to handle, and more synthetically accessible compared to its non-esterified form .
Result of Action
The result of this compound’s action is the resolution of inflammation. It slows the recruitment of polymorphonuclear neutrophils (PMNs) to the site of inflammation, while accelerating the recruitment of monocytes and stimulating the phagocytosis of apoptotic PMNs . This leads to a decrease in inflammation and promotes tissue repair .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that aspirin directly affects the lipoxin circuit by activating the biosynthesis of endogenous epimers of lipoxin, known as aspirin-triggered 15-epi-LX, which has potent anti-inflammatory properties
Biochemical Analysis
Biochemical Properties
Lipoxin B4 methyl ester exerts immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . It promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair . It regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .
Cellular Effects
This compound has been shown to reduce acute inner retinal inflammation by affecting endogenous glial responses in a cascading sequence beginning with astrocytes and then microglia . It inhibits the expression of pro-inflammatory factors, stimulates the expression of anti-inflammatory factors, inhibits the inflammatory effect of neutrophils, and promotes the phagocytosis of apoptotic neutrophils by macrophages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lipoxin B4 methyl ester typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenase enzymes. The key steps include:
Oxidation of arachidonic acid: This is catalyzed by 5-lipoxygenase to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
Conversion to leukotriene A4: 5-HPETE is further converted to leukotriene A4 by the same enzyme.
Formation of lipoxin B4: Leukotriene A4 is then converted to lipoxin B4 through the action of 12-lipoxygenase or 15-lipoxygenase.
Methylation: Finally, lipoxin B4 is methylated to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Lipoxin B4 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 15-oxo-lipoxin B4.
Reduction: Reduction of the double bonds in the triene core can form 6,7-dihydro-lipoxin B4.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
15-oxo-lipoxin B4: Formed through oxidation.
6,7-dihydro-lipoxin B4: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Lipoxin B4 methyl ester has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of lipid mediators.
Biology: Investigated for its role in cell signaling and regulation of immune responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, neurodegenerative disorders, and cancer.
Industry: Used in the development of anti-inflammatory drugs and as a research tool in pharmaceutical studies.
Comparison with Similar Compounds
Similar Compounds
Lipoxin A4: Another lipoxin with similar anti-inflammatory properties.
15-epi-lipoxin B4: An epimer of lipoxin B4 with enhanced stability.
Resolvins: Derived from omega-3 fatty acids, also involved in resolving inflammation.
Uniqueness
Lipoxin B4 methyl ester is unique due to its specific interaction with FPR2 and its potent anti-inflammatory effects. Unlike other lipid mediators, it has a distinct structure that allows for targeted therapeutic applications .
Properties
IUPAC Name |
methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIJZYQKEFLJAL-BMNOQHBCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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